molecular formula C16H11BrN2 B2854157 1-(4-bromobenzyl)-1H-indole-5-carbonitrile CAS No. 720696-98-0

1-(4-bromobenzyl)-1H-indole-5-carbonitrile

Cat. No. B2854157
M. Wt: 311.182
InChI Key: IXSZPLUCKKYATO-UHFFFAOYSA-N
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Description

The compound “1-(4-bromobenzyl)-1H-indole-5-carbonitrile” likely belongs to the class of organic compounds known as indoles, which are aromatic structures containing a benzene ring fused to a pyrrole ring . The “1-(4-bromobenzyl)” part suggests a bromobenzyl group attached to the first position of the indole structure, and the “5-carbonitrile” indicates a nitrile group (-C≡N) attached to the fifth position .


Molecular Structure Analysis

The molecular structure of “1-(4-bromobenzyl)-1H-indole-5-carbonitrile” would likely be determined using techniques like X-ray single crystal diffraction, FTIR, 1H and 13C NMR, and HRMS .


Chemical Reactions Analysis

Again, while specific reactions involving “1-(4-bromobenzyl)-1H-indole-5-carbonitrile” are not available, similar compounds often participate in reactions like oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-bromobenzyl)-1H-indole-5-carbonitrile” would likely be determined using various analytical techniques. For similar compounds, properties like melting point, boiling point, density, and solubility are often reported .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : 1-(4-bromobenzyl)-1H-indole-5-carbonitrile and similar compounds have been synthesized using techniques like Cu-catalyzed reactions, indicating their potential for varied chemical syntheses (Kobayashi et al., 2015).
  • Crystal Structure Elucidation : The crystal structures of related indole-carbonitrile compounds have been determined, which is crucial for understanding their physical and chemical properties (Vimala et al., 2016).

Chemical Properties and Reactions

  • Nucleophilic Reactivity : Studies on the nucleophilic reactivities of similar indole compounds provide insights into their chemical behaviors, useful in organic synthesis (Lakhdar et al., 2006).
  • Photochemical Reactions : Photolysis studies on analogous compounds reveal their potential in creating new chemical structures, which can be applied in advanced material science and medicinal chemistry (Mitchell & Rees, 1987).

Biological and Medicinal Applications

  • Anticancer Activity : Certain indole-carbonitrile compounds have shown potential anticancer activity, highlighting their relevance in drug discovery (Chen et al., 2014).
  • Antimicrobial and Enzyme Inhibitory Activity : Research indicates that some indole derivatives possess antimicrobial properties and can inhibit specific enzymes, suggesting their use in developing new therapeutics (Attaby et al., 2007).

Advanced Synthesis and Drug Design

  • Novel Synthesis Methodologies : Innovative methods for synthesizing indole-carbonitrile derivatives open up possibilities for creating complex pharmaceutical compounds (Harjani et al., 2014).
  • Molecular Docking Studies : Some studies involve molecular docking to assess the potential of indole derivatives as inhibitors for specific diseases, demonstrating their application in targeted drug design (Ivashchenko et al., 2019).

Safety And Hazards

The safety and hazards associated with “1-(4-bromobenzyl)-1H-indole-5-carbonitrile” would depend on its specific properties. It’s always important to handle chemicals with care and use appropriate personal protective equipment .

properties

IUPAC Name

1-[(4-bromophenyl)methyl]indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2/c17-15-4-1-12(2-5-15)11-19-8-7-14-9-13(10-18)3-6-16(14)19/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSZPLUCKKYATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromobenzyl)-1H-indole-5-carbonitrile

Citations

For This Compound
1
Citations
J Gao, X Liu, B Zhang, Q Mao, Z Zhang, Q Zou… - European Journal of …, 2020 - Elsevier
Xanthine oxidase (XO) has emerged as an important target for the treatment of hyperuricemia and gout. In this study, to obtain novel nonpurine XO inhibitors, a series of 1-alkyl-5/6-(5-…
Number of citations: 30 www.sciencedirect.com

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